molecular formula C15H14BrNO2S B13350960 N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13350960
M. Wt: 352.2 g/mol
InChI Key: JQQKBYQVHGIDNB-SFQUDFHCSA-N
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Description

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound with the following structure:

Structure:C14H12BrNO2S\text{Structure:} \quad \text{C}_{14}\text{H}_{12}\text{BrNO}_2\text{S} Structure:C14​H12​BrNO2​S

This compound belongs to the class of sulfonamides, which are derivatives of sulfonic acids. Sulfonamides have been widely studied due to their diverse applications in various fields.

Preparation Methods

Synthetic Routes:: The synthetic route for N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction proceeds through the formation of an imine (Schiff base) linkage. The overall reaction can be represented as follows:

3-Bromobenzaldehyde+4-MethylbenzenesulfonohydrazideThis compound\text{3-Bromobenzaldehyde} + \text{4-Methylbenzenesulfonohydrazide} \rightarrow \text{this compound} 3-Bromobenzaldehyde+4-Methylbenzenesulfonohydrazide→this compound

Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with an acid catalyst (e.g., acetic acid). The product can be isolated by filtration or recrystallization.

Industrial Production:: While there isn’t extensive industrial-scale production of this specific compound, it serves as an intermediate in the synthesis of other functionalized sulfonamides.

Chemical Reactions Analysis

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions:

    Oxidation: It may be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction can yield the corresponding sulfonamide.

    Substitution: The bromine atom can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type. For example:

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.

Major products formed depend on the reaction conditions and substituents present.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, affecting enzymatic processes or cellular pathways.

Properties

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

(NE)-N-[1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14BrNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+

InChI Key

JQQKBYQVHGIDNB-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Br

Origin of Product

United States

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